N~2~,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine
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Overview
Description
N~2~,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine is an organic compound characterized by its unique structure, which includes multiple methyl groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine typically involves the alkylation of a suitable diamine precursor with methylating agents. Commonly used methods include:
Alkylation with Methyl Iodide: This involves the reaction of a diamine with methyl iodide in the presence of a base such as potassium carbonate.
Reductive Amination: This method involves the reaction of a ketone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of N2,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine may involve large-scale alkylation processes using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products
Oxidation: Amine oxides.
Reduction: Reduced amines.
Substitution: Substituted amines with various functional groups.
Scientific Research Applications
N~2~,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which N2,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple methyl groups may enhance its binding affinity and specificity, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N~2~,N~2~-Dimethylbutane-2,3-diamine
- N~2~,N~2~-Diethylbutane-2,3-diamine
- N~2~,N~2~-Dipropylbutane-2,3-diamine
Uniqueness
N~2~,N~2~,N~3~,N~3~,2,3-Hexamethylbutane-2,3-diamine is unique due to its high degree of methylation, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
82045-29-2 |
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Molecular Formula |
C10H24N2 |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
2-N,2-N,3-N,3-N,2,3-hexamethylbutane-2,3-diamine |
InChI |
InChI=1S/C10H24N2/c1-9(2,11(5)6)10(3,4)12(7)8/h1-8H3 |
InChI Key |
LFGIOGLIHKUCEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C)N(C)C)N(C)C |
Origin of Product |
United States |
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